molecular formula C36H58O2S2 B11943397 Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] CAS No. 89447-58-5

Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]

Cat. No.: B11943397
CAS No.: 89447-58-5
M. Wt: 587.0 g/mol
InChI Key: OWSMQAVEBQWCTI-UHFFFAOYSA-N
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Description

Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of a disulfide bond, which is a linkage between two sulfur atoms, and two phenyl rings substituted with butoxy and tetramethylbutyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] typically involves the oxidation of thiol precursors. One common method is the reaction of 2-butoxy-5-(1,1,3,3-tetramethylbutyl)thiophenol with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base. The reaction conditions often include a solvent like ethanol or acetonitrile and a temperature range of 25-50°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or m-chloroperbenzoic acid (m-CPBA) in solvents like ethanol or dichloromethane.

    Reduction: Dithiothreitol, sodium borohydride, or lithium aluminum hydride in solvents like methanol or tetrahydrofuran.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) in acidic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Nitro or halogenated derivatives of the phenyl rings.

Scientific Research Applications

Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Employed in studies involving disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential antioxidant properties and its role in drug delivery systems.

    Industry: Utilized as an additive in lubricants and as a stabilizer in plastics and rubber.

Mechanism of Action

The mechanism of action of disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize the protein structure. In chemical reactions, the disulfide bond can undergo oxidation or reduction, influencing the reactivity and properties of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Disulfide, bis[2-butoxyphenyl]
  • Disulfide, bis[2-butoxy-5-methylphenyl]
  • Disulfide, bis[2-butoxy-5-tert-butylphenyl]

Uniqueness

Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] is unique due to the presence of the bulky tetramethylbutyl groups, which can influence its steric properties and reactivity. This makes it distinct from other disulfide compounds with simpler substituents, providing unique advantages in specific applications such as polymer stabilization and antioxidant activity.

Properties

CAS No.

89447-58-5

Molecular Formula

C36H58O2S2

Molecular Weight

587.0 g/mol

IUPAC Name

1-butoxy-2-[[2-butoxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]disulfanyl]-4-(2,4,4-trimethylpentan-2-yl)benzene

InChI

InChI=1S/C36H58O2S2/c1-13-15-21-37-29-19-17-27(35(9,10)25-33(3,4)5)23-31(29)39-40-32-24-28(36(11,12)26-34(6,7)8)18-20-30(32)38-22-16-14-2/h17-20,23-24H,13-16,21-22,25-26H2,1-12H3

InChI Key

OWSMQAVEBQWCTI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)SSC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)OCCCC

Origin of Product

United States

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